molecular formula C11H15NO B13614744 1-[4-(Dimethylamino)phenyl]cyclopropanol

1-[4-(Dimethylamino)phenyl]cyclopropanol

Cat. No.: B13614744
M. Wt: 177.24 g/mol
InChI Key: SYRUYYWKDIIBSG-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C₁₁H₁₅NO It features a cyclopropane ring substituted with a hydroxyl group and a 4-(dimethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and activity in various biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]cyclopropane
  • 1-[4-(Dimethylamino)phenyl]cyclopropanone
  • 1-[4-(Dimethylamino)phenyl]cyclopropanol

Uniqueness

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a hydroxyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]cyclopropan-1-ol

InChI

InChI=1S/C11H15NO/c1-12(2)10-5-3-9(4-6-10)11(13)7-8-11/h3-6,13H,7-8H2,1-2H3

InChI Key

SYRUYYWKDIIBSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

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